molecular formula C11H20O10 B13387795 beta-Galactopyranosyl-1,3-arabinose

beta-Galactopyranosyl-1,3-arabinose

Cat. No.: B13387795
M. Wt: 312.27 g/mol
InChI Key: ZTTRCZJSZGZSTB-UHFFFAOYSA-N
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Description

beta-Galactopyranosyl-1,3-arabinose, also known as 3-O-β-D-galactopyranosyl-D-arabinose, is a disaccharide of significant interest in plant glycobiology research, particularly for studies on arabinogalactan proteins (AGPs) . This compound, with the molecular formula C 11 H 20 O 10 and a molecular weight of 312.27 g/mol, serves as a critical model structure for understanding the more complex, highly branched glycans found in AGPs . These AGPs are cell surface and cell wall-associated glycoproteins essential for plant growth, development, and cell expansion . Researchers utilize this disaccharide to investigate the biosynthetic pathways of AGPs, which are synthesized in the Golgi apparatus and feature a β-1,3-galactan backbone with β-1,6-linked side chains containing other sugars like arabinose . Its structure represents a component of the type II arabinogalactans prevalent in these functionally important glycoproteins . Furthermore, this disaccharide is a valuable tool for characterizing and studying the activity and specificity of glycoside hydrolases, such as certain exo-β-1,3-galactosidases from the GH43 family involved in AGP processing, and other enzymes that act on plant cell wall polysaccharides . This product is intended for research applications only and is not approved for human, therapeutic, or diagnostic use.

Properties

IUPAC Name

2,4,5-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O10/c12-1-4(15)10(5(16)2-13)21-11-9(19)8(18)7(17)6(3-14)20-11/h1,4-11,13-19H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTRCZJSZGZSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mild Acid Hydrolysis:the Final Step Employs Mild Acidic Conditions E.g., Dilute Trifluoroacetic Acid at Room Temperature to Hydrolyze the Acetal Linkages. Critically, This Mild Hydrolysis Selectively Cleaves the Acyclic Acetal Bonds Formed from the Oxidized and Reduced Sugar Residues, While Leaving the Original Glycosidic Bond Temporarily Intact. the Final Products Are Analyzed to Identify the Fragments, Which Reveals the Positions of the Original Glycosidic Linkages. for Beta Galactopyranosyl 1,3 Arabinose, This Analysis Would Yield Products That Confirm the C3 Position of the Arabinose Residue Was Protected from Periodate Oxidation by the Glycosidic Linkage.

Computational and Experimental Conformational Analysis

The biological function of disaccharides is intrinsically linked to their three-dimensional shape and flexibility. Conformational analysis of beta-Galactopyranosyl-1,3-arabinose involves determining the preferred spatial arrangement of the two sugar rings relative to each other, which is primarily defined by the torsion angles of the glycosidic linkage.

Elucidation of Three-Dimensional Arrangement and Spatial Properties

The three-dimensional structure of a disaccharide is described by the torsion angles around the glycosidic bond, denoted as phi (Φ) and psi (Ψ).

Φ (phi): O5'—C1'—O1—C3

Ψ (psi): C1'—O1—C3—C2 (or C4)

These angles dictate the orientation of the galactose ring relative to the arabinose ring. The combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling provides a comprehensive understanding of these properties.

Experimental Methods (NMR Spectroscopy): NMR is a cornerstone for determining the solution-state conformation of oligosaccharides.

Nuclear Overhauser Effect (NOE): NOE measurements provide information about through-space distances between protons. For this compound, NOEs between the anomeric proton (H1') of galactose and protons on the arabinose ring (e.g., H3) can constrain the possible values of Φ and Ψ.

Scalar (J) Coupling Constants: Trans-glycosidic three-bond J-coupling constants (³JH,C and ³JC,C) are dependent on the dihedral angle between the coupled nuclei. nih.gov Measuring these constants across the glycosidic linkage provides valuable data to parameterize Karplus-type equations, which relate the coupling constant value to the torsion angle. nih.gov

Computational Methods (Molecular Dynamics): Molecular Dynamics (MD) simulations are used to model the movement of atoms in the molecule over time, providing insight into its dynamic conformational landscape.

Force Fields: These simulations employ specialized carbohydrate force fields (e.g., GLYCAM, CHARMM) that define the potential energy of the molecule as a function of its atomic coordinates. nih.gov

Conformational Sampling: MD simulations generate a trajectory of the molecule's conformations, allowing for the creation of potential energy maps as a function of the Φ and Ψ angles. These maps reveal the lowest energy (most stable) conformations and the flexibility of the glycosidic linkage. nih.gov For β-(1→3) linkages, the dominant conformation is typically the exo-syn conformation. nih.gov

The table below summarizes the key methodologies used in conformational analysis.

TechniquePrincipleInformation Gained
NMR Spectroscopy Measures nuclear spin properties in a magnetic field.Inter-proton distances (NOE), dihedral angles (J-couplings).
Molecular Dynamics Simulates atomic motion based on classical mechanics.Conformational energy landscapes, preferred torsion angles (Φ/Ψ), molecular flexibility.

Comparative Conformational Studies with Isomeric Forms (e.g., Alpha-Linked Counterparts)

The stereochemistry of the anomeric carbon—whether it is in the alpha (α) or beta (β) configuration—profoundly influences the conformational preferences of the glycosidic linkage. Comparing this compound with its alpha-linked counterpart would reveal significant differences in their 3D structures and flexibility.

The primary distinction arises from the anomeric effect , which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to be in an axial position rather than an equatorial one. In the alpha-anomer, the glycosidic bond is axial, while in the beta-anomer, it is equatorial.

This fundamental difference leads to distinct conformational profiles:

Beta-Linked Disaccharides: The equatorial linkage in the β-anomer generally results in a more extended and rigid conformation compared to its α-linked counterpart. The accessible conformational space (the range of stable Φ and Ψ angles) is often more restricted. Studies on related compounds like β-D-GlcpNAc-(1→3)-β-D-Galp have shown high flexibility in this type of linkage.

Alpha-Linked Disaccharides: The axial linkage in the α-anomer typically leads to a more compact structure. The range of accessible Φ and Ψ angles can be different, often allowing for conformations that are not stable in the β-isomer. Research comparing α- and β-linked glucans has shown that the anomeric configuration directly influences reactivity and conformational behavior. mdpi.com

Molecular dynamics simulations and NMR analysis of both anomers would produce distinct Ramachandran-style plots (Ψ vs. Φ), visually demonstrating the different low-energy conformational regions accessible to each isomer. This structural variance is critical, as it dictates how each molecule interacts with receptors, enzymes, and antibodies, leading to different biological activities.

FeatureThis compoundalpha-Galactopyranosyl-1,3-arabinose
Anomeric Linkage EquatorialAxial
Expected Conformation Generally more extendedGenerally more compact
Flexibility Potentially restricted conformational spaceDifferent range of stable conformations
Key Influencing Factor Anomeric effectAnomeric effect

Enzymatic Biosynthesis Pathways and Glycosyltransferase Activity

The enzymatic synthesis of β-galactopyranosyl-1,3-arabinose is a sophisticated process governed by the precise action of specific enzymes. These biocatalysts facilitate the formation of the glycosidic bond between a galactose donor and an arabinose acceptor.

Glycosyltransferases (GTs) are pivotal enzymes in the biosynthesis of oligosaccharides and polysaccharides, including the arabinogalactan (B145846) proteins (AGPs) where the β-galactopyranosyl-1,3-arabinose linkage can be found. nih.govnih.gov AGPs are complex glycoproteins involved in various plant growth and development processes. nih.govresearchgate.net Their intricate glycan structures are assembled by a suite of GTs. nih.gov

The biosynthesis of the β-(1→3)-linked D-galactopyranosyl backbone of type II arabinogalactans is a key step. nih.gov A member of the GT31 family, At1g77810, has been identified as a β-1,3-galactosyltransferase that likely participates in the synthesis of this backbone. nih.gov This enzyme, located in the Golgi apparatus, demonstrated the ability to add galactose to a synthetic β-1,3-galactose disaccharide. nih.gov Another GT31 family member, AtKSN4, has also shown β-1,3-galactosyltransferase activity on AGP glycans. nih.gov

While direct evidence for a specific glycosyltransferase solely dedicated to forming the β-galactopyranosyl-1,3-arabinose link is still emerging, the characterization of related GTs provides a framework for understanding its potential biosynthesis. For instance, in the context of xylan (B1165943) biosynthesis, members of the GT47 family have been identified as xylan 2-O-arabinopyranosyltransferases and galactopyranosyltransferases, highlighting the diverse functionalities within these enzyme families. nih.gov

A comprehensive analysis of plant genomes has led to the identification of numerous putative genes encoding for enzymes like β-glucuronosyltransferases (GLCATs), which are involved in AGP biosynthesis. nih.govresearchgate.net This suggests a large and diverse toolkit of enzymes available for the complex decoration of AGP backbones, potentially including the formation of β-galactopyranosyl-1,3-arabinose.

Beta-galactosidases are enzymes that primarily catalyze the hydrolysis of terminal β-D-galactose residues from non-reducing ends of oligosaccharides. neb.comnih.gov However, under conditions of high substrate concentration, these enzymes can also exhibit transgalactosylation activity, synthesizing new glycosidic bonds. nih.govoup.comnih.gov This process involves the transfer of a galactose moiety from a donor substrate to an acceptor molecule, which can be another sugar like arabinose. nih.gov

The balance between the hydrolytic and transgalactosylation activities of β-galactosidases is highly dependent on the enzyme's origin and the reaction conditions. nih.gov For example, β-galactosidases from Aspergillus oryzae and Bacillus circulans show high transgalactosylation activity, whereas the enzyme from Kluyveromyces has high hydrolytic activity with low transgalactosylation potential. nih.gov

Through protein engineering, the transgalactosylation efficiency of β-galactosidases can be significantly improved. In one study, a mutagenesis approach on the β-galactosidase BgaB from Geobacillus stearothermophilus led to mutant enzymes with enhanced synthetic capabilities for galacto-oligosaccharides (GOS). nih.gov A major product formed was β-D-galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucopyranoside, demonstrating the enzyme's ability to form β-1,3 linkages through transgalactosylation. nih.gov This provides a strong indication that a similar mechanism could be exploited for the synthesis of β-galactopyranosyl-1,3-arabinose, given the presence of a suitable arabinose acceptor.

The reaction mechanism for retaining β-galactosidases involves a two-step process: glycosylation and deglycosylation. oup.com In the transglycosylation reaction, a sugar molecule acts as the acceptor instead of water, leading to the formation of a new oligosaccharide. oup.com

Glycoside hydrolase (GH) families are vast groups of enzymes that hydrolyze the glycosidic bonds between carbohydrates or between a carbohydrate and a non-carbohydrate moiety. wikipedia.orgebi.ac.uk The GH43 family is particularly relevant as it includes enzymes with a range of activities, such as α-L-arabinofuranosidase, β-D-xylosidase, and endo-α-L-arabinanase, which are crucial for the degradation of hemicellulose and pectin. ebi.ac.ukcazypedia.orgnih.gov

The GH43 family is known for its role in debranching plant cell wall polymers. nih.gov The expansion of GH43 family enzymes in many plant cell wall-degrading microorganisms highlights their importance in biomass deconstruction. nih.gov

The following table summarizes the major enzymatic activities found within the GH43 family:

Table 1. Major Activities of Glycoside Hydrolase Family 43 Enzymes. wikipedia.orgcazypedia.orgnih.gov
Enzyme ActivityEC NumberFunction
α-L-arabinofuranosidase3.2.1.55Removes arabinofuranose side chains.
Endo-α-L-arabinanase3.2.1.99Cleaves internal arabinan (B1173331) linkages.
β-D-xylosidase3.2.1.37Hydrolyzes xylose residues.
Exo-β-1,3-galactanase3.2.1.145Hydrolyzes β-1,3-galactan chains from the non-reducing end.

Exo-β-1,3-galactosidases are enzymes that specifically catalyze the hydrolysis of β-1,3-linked galactose residues from the non-reducing end of oligosaccharides and polysaccharides. neb.comnih.gov An exo-β-1,3-galactanase from Clostridium thermocellum, designated Ct1,3Gal43A, has been shown to produce galactose from β-1,3-galactan in an exo-acting manner. nih.gov This enzyme belongs to the GH43 family. nih.gov

The substrate specificity of these enzymes is quite high. For instance, a β-1,3-galactosidase shows a much greater preference for β-1,3 linkages over β-1,6 and β-1,4 linkages. neb.com The enzyme from C. thermocellum was also able to act on arabinogalactan proteins (AGPs), producing oligosaccharides and galactose, which suggests it can accommodate side chains, such as a β-1,6-linked galactosyl residue. nih.gov

Another example is the β-glycosidase from the thermophile Sulfolobus solfataricus, which exhibits broad specificity for β-D-gluco-, fuco-, and galactosides. nih.gov Its catalytic efficiency follows the order of β-1,3 > β-1,4 > β-1,6 for glucose dimers. nih.gov

The following table details the substrate specificity of a β-1,3 Galactosidase:

Table 2. Substrate Specificity of β-1,3 Galactosidase. neb.com
Linkage TypeRelative Preference
β-1,3High
β-1,6Low (>100-fold less than β-1,3)
β-1,4Very Low (>500-fold less than β-1,3)

The three-dimensional structure of glycosyltransferases and glycoside hydrolases is a key determinant of their substrate specificity and catalytic mechanism. cazypedia.orgresearchgate.netnih.gov Most glycosyltransferases adopt one of two main folds, known as GT-A and GT-B. researchgate.netnih.gov These folds create an active site pocket where the donor and acceptor substrates bind. nih.govnih.gov

Steric hindrance plays a crucial role in enzymatic reactions. researchgate.netnih.gov In many glycosyltransferases, the donor substrate binds deep within the active site pocket, and the acceptor substrate stacks on top. nih.govnih.gov This arrangement prevents the acceptor from binding first, as it would sterically block the donor from accessing the catalytic site. nih.gov

For GH43 family enzymes, the structure is typically a five-bladed β-propeller. wikipedia.orgcazypedia.org The substrate-binding surface is a long depression, with the catalytic residues at its center. cazypedia.org Subtle steric blocks within the active site can determine the enzyme's mode of action, such as the exo-processive nature of some arabinanases. cazypedia.org The catalytic machinery of these inverting enzymes usually involves a pair of carboxylic acid residues, one acting as a general base and the other as a general acid. cazypedia.org Interestingly, in GH43 galactosidases, one of these catalytic residues appears to be absent, suggesting a variation in the catalytic mechanism within the family. cazypedia.org

Role of Glycoside Hydrolase (GH) Families (e.g., GH43) in Related Glycan Processing

Chemical Synthesis Strategies for Disaccharide Generation

While enzymatic methods offer high specificity, chemical synthesis provides a powerful alternative for generating complex carbohydrates like β-galactopyranosyl-1,3-arabinose. These strategies often involve multi-step processes with protection and deprotection of hydroxyl groups to achieve the desired regioselectivity and stereoselectivity.

A reported synthesis of 1-N-benzyl-3-O-beta-D-galactopyranosyl-D-arabinosylamine started from 3-O-beta-D-galactopyranosyl-D-arabinose. nih.gov This derivative was then used in a series of reactions to introduce a radiolabel. nih.gov

Chemo-enzymatic approaches combine the advantages of both chemical and enzymatic synthesis. rsc.orgrsc.orgfrontiersin.orgnih.gov For instance, a novel chemo-enzymatic method was developed for the synthesis of UDP-α-D-xylose and UDP-β-L-arabinose, which are important nucleotide sugars for glycoengineering. frontiersin.org This method utilized a chemical step to produce sugar-1-phosphate anomers, followed by an enzymatic step for asymmetric induction to yield the biologically relevant anomer. frontiersin.org Such hybrid strategies could be adapted for the efficient production of β-galactopyranosyl-1,3-arabinose.

Another chemo-enzymatic strategy involves the use of an engineered oxidase for the regioselective oxidation of a protected glucoside, followed by stereoselective chemical reduction and deprotection to yield a rare sugar. rsc.org This highlights the potential of combining enzymatic transformations with chemical reactions to access complex carbohydrate structures.

The synthesis of C-linked analogues of β-d-galactopyranosyl-(1→3)-d-galactal has also been explored, demonstrating the feasibility of constructing the core disaccharide structure through chemical means. doi.org These synthetic routes often employ sophisticated protecting group strategies and coupling reactions to build the desired molecule.

Protecting Group Strategies in Oligosaccharide Synthesis

The synthesis of complex carbohydrates is a significant challenge due to the multiple hydroxyl groups on monosaccharide units, which have similar reactivity. Protecting group strategies are therefore essential to temporarily block certain hydroxyl groups, allowing for selective reactions at specific positions.

Commonly used protecting groups in carbohydrate chemistry include esters and ethers. nih.gov Ester groups, such as benzoates, are widely used because their formation through acylation is typically efficient. nih.gov For instance, regioselective benzoylation can be influenced by reaction conditions and reagents, allowing for the differentiation of hydroxyl groups based on their reactivity. nih.gov

Ether protecting groups, like the benzyl (B1604629) (Bn) group, are also fundamental in oligosaccharide synthesis. nih.gov The selection of a protecting group strategy is critical and often tailored to the specific synthetic target. For example, in the synthesis of arabinogalactans, which share structural motifs with this compound, orthogonal protecting groups like (methoxydimethyl)methyl (MIP) and (2-naphthyl)methyl (NAP) have been employed. researchgate.net This allows for the selective deprotection of one group without affecting the other, enabling stepwise chain elongation. researchgate.net The strategic application of these groups is crucial for constructing the desired glycosidic linkage and avoiding unwanted side reactions. nih.govresearchgate.net

Regioselective Glycosylation and Coupling Reactions

Regioselective glycosylation is a key step in the synthesis of oligosaccharides, aiming to form a glycosidic bond at a specific hydroxyl group of the acceptor molecule. Achieving regioselectivity, particularly in the presence of multiple free hydroxyl groups, is a significant synthetic hurdle.

One effective strategy involves the transient masking of more reactive hydroxyl groups. For example, the use of an arylboronic acid can mask the 4,6-diol moiety of a galactose acceptor. dtu.dk This deactivates these positions and directs the glycosylation to the remaining free hydroxyls. In the case of a galactose acceptor, this method favors the formation of a β(1→3)-linkage, as the 3-hydroxyl group becomes the preferred site for electrophilic attack due to steric factors. dtu.dk

Another approach to control regioselectivity is through the use of specific activating agents and reaction conditions. The Koenigs-Knorr glycosylation, when used in conjunction with a boronate-masked acceptor, has been shown to produce a β(1→3)-linked disaccharide as the sole product. dtu.dk The development of such regioselective methods is crucial for efficiently synthesizing complex glycans, including those related to medically relevant bacterial capsular polysaccharides. nih.gov

Convergent and Divergent Synthetic Approaches

The assembly of oligosaccharides can be approached through two main strategies: convergent and divergent synthesis.

A divergent approach involves the stepwise elongation of a carbohydrate chain, where a monosaccharide is sequentially added to a growing chain.

In contrast, a convergent synthetic approach involves the synthesis of oligosaccharide fragments, which are then coupled together to form the final, larger molecule. This strategy is often more efficient for the synthesis of complex oligosaccharides. A convergent strategy has been successfully used for the efficient synthesis of tetrameric arabinogalactans, which are structurally related to this compound. researchgate.net This approach can help to overcome synthetic challenges such as the migration of acetyl groups, which can be an obstacle in linear syntheses. researchgate.net

Utilization of Precursors and Biosynthetic Intermediates

The synthesis of this compound can be achieved through the derivatization of simpler monosaccharide units and the use of enzymatic conversions.

Derivatization from Monosaccharides (e.g., D-Arabinose, D-Xylose)

The building blocks for the synthesis of this compound are the monosaccharides D-galactose and D-arabinose. D-arabinose itself can be synthesized from more readily available sugars like D-xylose. One method involves the conversion of xylose to L-arabinose, which can then be transformed into other stereoisomers. bloomtechz.com

A key intermediate, 3-O-beta-D-galactopyranosyl-D-arabinose, serves as a precursor in further synthetic transformations. For example, it has been used to synthesize 1-N-Benzyl-3-O-beta-D-galactopyranosyl-D-arabinosylamine, a step towards radiolabeled N-acetyllactosamine. nih.gov The synthesis often starts with the chemical conversion of monosaccharides like D-xylose and L-arabinose into sugar-1-phosphates. researchgate.netfrontiersin.org These activated sugar phosphates are crucial intermediates for subsequent enzymatic glycosylation reactions. researchgate.netfrontiersin.org

Enzymatic Conversion of Related Substrates

Enzymes offer a high degree of specificity and selectivity, making them powerful tools in carbohydrate synthesis. β-Galactosidases, for instance, can catalyze the transfer of galactose from a donor like lactose (B1674315) to an acceptor molecule. nih.gov While the specific enzymatic synthesis of this compound is not detailed in the provided search results, the principle of using galactosidases for forming β-galactosidic linkages is well-established. nih.gov

Furthermore, a chemo-enzymatic approach has been developed for the synthesis of nucleotide sugars such as UDP-α-D-xylose and UDP-β-L-arabinose. frontiersin.org This method first chemically synthesizes sugar-1-phosphates from monosaccharides and then uses a UDP-sugar pyrophosphorylase to form the final nucleotide sugar. frontiersin.org This bypasses the need for protecting groups and complex purification steps. frontiersin.org Additionally, enzymes like D-galactose oxidase can be used for the specific oxidation of the C-6 position of galactose in derivatives of 3-O-beta-D-galactopyranosyl-D-arabinose, enabling the introduction of labels or further modifications. nih.gov

Biological Roles and Functional Significance in Research Contexts

Fundamental Role in Plant Cell Wall Dynamics and Development

The plant cell wall is a dynamic and intricate network of polysaccharides and proteins that provides structural support, dictates cell shape, and mediates the plant's response to its surroundings. β-Galactopyranosyl-1,3-arabinose is a key constituent of this wall, primarily through its incorporation into pectic polysaccharides and its association with arabinogalactan (B145846) proteins.

Integration within Pectic Polysaccharides (e.g., Rhamnogalacturonan I)

The specific arrangement and composition of these side chains, including the presence of β-galactopyranosyl-1,3-arabinose, are critical for the physical properties of pectin, such as its ability to form gels. This gel-like matrix fills the spaces between cellulose (B213188) microfibrils, contributing to the wall's rigidity and flexibility. ontosight.ai The structural diversity of RG-I, influenced by its side chains, is thought to be a key factor in its functional versatility within the plant cell wall. researchgate.net

Association with Arabinogalactan Proteins (AGPs)

Arabinogalactan proteins (AGPs) are a highly diverse class of hydroxyproline-rich glycoproteins found on the surface of plant cells and throughout the cell wall. slu.se These macromolecules are heavily glycosylated, with the carbohydrate component often constituting over 90% of their mass. The glycan moieties of AGPs typically consist of a β-1,3-linked galactan backbone with β-1,6-linked galactan side chains, which can be further decorated with arabinose and other sugars. frontiersin.orgresearchgate.net The disaccharide β-galactopyranosyl-1,3-arabinose is a recognized structural element within the complex and branched glycan structures of AGPs. doi.orgresearchgate.net

The intricate structures of AGP glycans, including the presence of β-galactopyranosyl-1,3-arabinose, are fundamental to maintaining the integrity and mechanical properties of the cell wall. ontosight.aislu.se The highly branched and hydrophilic nature of AGP carbohydrates allows them to hold water, contributing to the hydration and plasticity of the cell wall. This plasticity is essential for processes such as cell expansion. The interaction of AGPs with other cell wall components, such as cellulose and pectins, helps to form a cohesive yet flexible network. researchgate.net Research suggests that alterations in AGP structure, potentially through the modification of sugar linkages like β-galactopyranosyl-1,3-arabinose, can impact cell wall extensibility. slu.se

The involvement of AGPs in cell expansion and root growth is a critical area of research. Studies on Arabidopsis thaliana have shown that enzymes involved in the processing of AGP glycans, specifically those that act on β-1,3-galactan backbones, are crucial for normal root development. slu.senih.gov Loss-of-function mutants for certain galactosidases, enzymes that would cleave galactose residues, exhibit defects in root cell expansion. slu.senih.gov This suggests that the precise structure of the AGP glycans, which includes linkages like β-galactopyranosyl-1,3-arabinose, is actively modulated to control cell growth. The interaction of AGPs with the cell wall matrix appears to be a key factor in regulating the extensibility required for cell enlargement. slu.se

Beyond their structural role, AGPs are implicated in a wide array of developmental and physiological processes in plants. The diverse structures of AGP glycans, including the specific arrangement of sugars like β-galactopyranosyl-1,3-arabinose, are thought to provide a "glycocode" that can be recognized by other molecules, thereby mediating cell-cell communication and signaling. doi.org AGPs have been linked to processes such as embryogenesis, pollen tube growth, and programmed cell death. Their ability to interact with calcium and other signaling molecules at the cell surface positions them as key players in translating extracellular cues into intracellular responses that guide plant development. slu.sedoi.org

There is growing evidence that AGPs, and by extension their constituent sugars like β-galactopyranosyl-1,3-arabinose, play a role in how plants respond to both biotic and abiotic stresses. slu.sedoi.org Changes in the expression and structure of AGPs have been observed in response to wounding, pathogen attack, and environmental stresses such as salinity and drought. Some AGPs have been shown to possess antioxidant properties. doi.org The ability of AGPs to act as a physical barrier, a signaling molecule, or a modulator of cell wall properties likely contributes to their role in plant defense and adaptation. doi.orgwikipedia.org

Presence in Arabinoxylan Side Chains and Related Polysaccharides

Beta-galactopyranosyl-1,3-arabinose is a known structural element within the complex architecture of plant cell wall polysaccharides. ontosight.ai It is particularly recognized as a component of pectins and arabinogalactan-proteins (AGPs). Pectins, which feature this disaccharide, contribute to the gel-like matrix of the plant cell wall, providing structural integrity and flexibility. ontosight.ai AGPs are a highly diverse class of glycoproteins found at the cell surface, in the cell wall, and in plant secretions. nih.govfrontiersin.org These macromolecules consist of a protein backbone heavily glycosylated with large, branched arabinogalactan chains. nih.gov The disaccharide unit is part of these complex glycan structures, which are crucial for numerous aspects of plant life, including development, cell expansion, and environmental stress responses. nih.govcncb.ac.cn

While the name "arabinoxylan" suggests a backbone of xylose with arabinose side chains, the term is sometimes used more broadly. However, the primary location for the galactosyl-arabinose linkage is within the Type II arabinogalactan structures characteristic of AGPs. nih.gov For instance, larch arabinogalactan is a well-studied polysaccharide rich in galactose and arabinose, and it serves as a major commercial source of these structures. nih.govnih.gov

Table 1: Polysaccharides Containing Galactose-Arabinose Linkages

Polysaccharide TypeGeneral LocationPrimary FunctionReference
Arabinogalactan-Proteins (AGPs)Plant cell walls, plasma membraneSignaling, development, cell expansion nih.govfrontiersin.orgnih.gov
PectinsPlant cell wall matrixStructural integrity and elasticity ontosight.ai
Larch ArabinogalactanLarch trees (e.g., Larix species)Food additive, immune modulation research nih.govnih.gov

Molecular Recognition and Biomolecular Interaction Research

The specific arrangement of sugar residues in this compound allows for precise interactions with other molecules, a cornerstone of biological function.

Binding to Fatty Acids and Role in Cell Membrane Structure

Research indicates that 3-O-(b-D-Galactopyranosyl)-D-arabinose binds to fatty acids. biosynth.com This interaction is significant because fatty acids are fundamental components of cell membranes. While the disaccharide itself is a component of larger extracellular polysaccharides like AGPs, many AGPs are anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor. nih.govfrontiersin.org These GPI-anchored AGPs are often located in lipid rafts, which are specialized membrane microdomains enriched in certain lipids and proteins. nih.gov The interaction between the glycan portions of these AGPs and membrane lipids could play a role in organizing these domains and influencing cell surface signaling events.

Interactions with Specific Receptors and Enzymes Involved in Glycometabolism

The breakdown and utilization of complex carbohydrates are mediated by specific enzymes. Glycoside hydrolases (GHs) are a broad class of enzymes that cleave the glycosidic bonds linking sugar units. Research on gut microbiota has identified enzymes capable of degrading AGPs. For example, a β-l-arabinopyranosidase from Streptomyces avermitilis, classified under the GH27 family, can remove l-arabinose from larch arabinogalactan. nih.gov This enzyme also shows weak activity towards p-nitrophenyl-α-D-galactopyranoside, highlighting the structural similarities between β-L-arabinopyranose and α-D-galactopyranose that allow for enzyme recognition. nih.gov Similarly, enzymes from the GH110 family are known exo-α-1,3-galactosidases, demonstrating the existence of specific catalysts for the types of linkages found in these polysaccharides. nih.gov In bacteria, periplasmic binding proteins that specifically recognize L-arabinose and D-galactose are the initial receptors for active transport and metabolism of these monosaccharides once they are liberated from the larger polysaccharide. ontosight.ai

Table 2: Examples of Enzymes Acting on Arabinogalactan Structures

EnzymeSource OrganismGlycoside Hydrolase FamilyActionReference
β-l-Arabinopyranosidase (SaArap27A)Streptomyces avermitilisGH27Removes l-arabinose from larch arabinogalactan nih.gov
Exo-α-1,3-galactosidase (PdGH110B)Pseudoalteromonas distinctaGH110Active on Galα1–3Gal linkages nih.gov

Investigation of Glycan-Protein Binding Constants (e.g., Galectin-1 interactions)

Galectins are a family of proteins defined by their ability to bind β-galactoside-containing carbohydrates. nih.govnih.gov The terminal β-galactose unit of this compound makes it a potential ligand for galectins. The binding pocket of galectins contains conserved amino acid residues that form hydrogen bonds and CH-π interactions with the galactose unit. nih.gov

Putative Roles in Intracellular and Intercellular Signaling Pathways

As structural components of AGPs, which are frequently anchored to the cell membrane, these glycans are positioned to act as modulators of signaling pathways. nih.govresearchgate.net AGPs are implicated as co-receptors that can interact with plasma membrane-localized receptor-like kinases (RLKs) to influence cell wall sensing and developmental programs. frontiersin.orgnih.gov The GPI anchor allows many AGPs to reside in membrane rafts, which are known hubs for cellular signaling. nih.gov It is proposed that through these interactions, AGPs can influence intracellular signaling cascades, potentially triggered by changes in the cell wall or the binding of external ligands. frontiersin.orgnih.gov Cleavage of the GPI anchor could also release extracellular signals to neighboring cells, though this mechanism requires further confirmation. frontiersin.org

Glycan-Mediated Immunomodulatory Activities and Mechanisms

Polysaccharides rich in arabinose and galactose, such as larch arabinogalactan, have been investigated for their immunomodulatory properties. nih.govnih.govspringermedizin.de While the activity is attributed to the entire polysaccharide, the constituent disaccharides like this compound are the structural motifs that are recognized. These polysaccharides can exert their effects through direct interaction with the immune system or indirectly by modulating gut microbiota. nih.govspringermedizin.de

Preclinical studies have shown that larch arabinogalactan can enhance the activity of natural killer (NK) cells and macrophages and stimulate the secretion of pro-inflammatory cytokines. nih.govnih.govspringermedizin.de This suggests a direct effect on the gut-associated lymphoid tissue (GALT). nih.govwholehealthweb.com For example, supplementation with larch arabinogalactan has been observed to reduce the incidence of common cold infections and enhance the IgG antibody response to certain vaccines, suggesting a role in augmenting immune surveillance and response. nih.govnih.govwholehealthweb.com

Table 3: Reported Immunomodulatory Effects of Larch Arabinogalactan

EffectImmune Component/MechanismReference
Enhancement of NK cell activityInnate immunity nih.govspringermedizin.de
Activation of macrophagesInnate immunity, antigen presentation nih.govspringermedizin.de
Increased pro-inflammatory cytokine secretionModulation of immune response nih.govnih.gov
Reduced incidence of common coldEnhanced defense against viral pathogens nih.govwholehealthweb.com
Improved IgG response to vaccinesAugmentation of adaptive immunity (B-cell dependent) nih.govwholehealthweb.com

Modulation of Specific Immune Cell Populations (e.g., Natural Killer Cells, T Cells)

The innate and adaptive immune systems rely on the coordinated activity of various cell types, including Natural Killer (NK) cells and T cells, to defend against pathogens and abnormal cells. Research into the immunomodulatory effects of plant-derived polysaccharides, such as arabinogalactans, has revealed their capacity to influence these crucial immune cell populations.

Larch arabinogalactan, a complex polysaccharide composed of galactose and arabinose units, has been shown to enhance the activity of NK cells. nih.govimperialbeveragesystems.comnih.gov NK cells are a key component of the innate immune system, capable of recognizing and eliminating virally infected and cancerous cells without prior sensitization. youtube.com The stimulation of NK cell cytotoxicity by arabinogalactans suggests a potential mechanism by which these compounds can bolster the body's first line of defense. clinicaleducation.org Furthermore, cytokine-activated NK cells have demonstrated enhanced survival, proliferation, and tumor-killing capabilities, highlighting the therapeutic potential of modulating NK cell function. youtube.commdpi.com

In addition to NK cells, T cells, which are central to adaptive immunity, can also be influenced by glycans. NK cells themselves can regulate T cell functions, in part through the secretion of extracellular vesicles containing microRNAs. nih.gov While direct studies on the effect of this compound on T cells are limited, the broader context of glycan-immune cell interactions suggests a potential for this disaccharide to modulate T cell responses.

Influence on Anti-inflammatory Processes and Cytokine Production

Chronic inflammation is a hallmark of many diseases, and the modulation of inflammatory pathways is a key area of therapeutic research. Polysaccharides containing arabinose have demonstrated potential in reducing chronic inflammation. mdpi.com For instance, a combination of D-arabinose and galactose has been shown to inhibit peripheral inflammatory nociception in animal models. mdpi.com

Arabinogalactans have been reported to possess anti-inflammatory activities. nih.govnih.gov Lower molecular weight polysaccharides, in particular, are often associated with anti-inflammatory effects. clinicaleducation.org The mechanism of action may involve the regulation of pro-inflammatory cytokine production. Studies on arabinogalactan isolated from Atractylodes lancea DC. rhizomes indicated that it can modulate the intestinal immune system, with its activity being dependent on the structure of its galactosyl side chains. nih.gov Similarly, a polysaccharide from lignified okra, composed of galactose, rhamnose, glucose, arabinose, and galacturonic acid, was found to improve inflammatory injury by inhibiting the secretion of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α). nih.gov This anti-inflammatory effect was associated with the inhibition of the NF-κB signaling pathway. nih.gov

Research on the Anti-inflammatory Effects of Arabinogalactan-Containing Polysaccharides

Polysaccharide SourceKey MonosaccharidesObserved Anti-inflammatory EffectsPotential MechanismReference
CombinationD-arabinose, GalactoseInhibition of peripheral inflammatory nociception.Not specified. mdpi.com
Atractylodes lancea DC.Arabinose, GalactoseModulation of the intestinal immune system.Dependent on galactosyl side chain structure. nih.gov
Lignified OkraGalactose, Rhamnose, Glucose, Arabinose, Galacturonic acidInhibition of NO, IL-1β, iNOS, and TNF-α secretion.Inhibition of NF-κB signaling pathway. nih.gov
Duhaldea nervosaFucose, Galactosamine, Glucose, Rhamnose, Glucosamine, N-acetylglucosamine, Ribose, Fructose, Arabinose, Xylose, Mannose, GalactoseSuppression of NO, TNF-α, MCP-1, IL-2, and IL-6 secretion in LPS-induced macrophages.Inhibition of pro-inflammatory cytokine secretion. nih.gov

Research on Glycan Recognition by Pattern Recognition Receptors on Immune Cells

The innate immune system recognizes pathogens through a set of germline-encoded receptors known as pattern recognition receptors (PRRs). consensus.app Lectins, a class of proteins that bind to specific carbohydrate structures, are an important type of PRR. consensus.app The interaction between glycans and lectins on the surface of immune cells is a critical event that can trigger various immune responses. researchgate.netsaudijournals.com

Different families of lectins, including C-type lectins, siglecs, and galectins, recognize specific glycan structures and can recalibrate the magnitude and nature of the immune response. researchgate.netnih.gov For example, the recognition of microbial glycans by lectins on innate immune cells provides an early defense mechanism against infection. consensus.app However, some pathogens have evolved to exploit these interactions to evade immune recognition. consensus.app

While direct evidence of this compound binding to specific PRRs is not yet available, the established principles of glycan-lectin interactions provide a framework for understanding its potential role. The specific arrangement of the galactose and arabinose residues in this disaccharide would determine its affinity for different lectin receptors, thereby influencing the downstream immune signaling pathways.

Altered Immune Responses Linked to Structural Properties (e.g., IgG4 reactivity of pollen AGPs)

The structural properties of glycans can significantly influence the type of immune response they elicit. In the context of allergies, the glycosylation of allergens can play a crucial role. Immunoglobulin G4 (IgG4) is an antibody subclass that is often associated with a modified or tolerant immune response to allergens. nih.govnih.gov

Research has shown that carbohydrate structures on allergens can be recognized by IgG4 antibodies. For instance, the N-glycan of the grass pollen allergen Lol p XI has been identified as an epitope for IgG4. allergome.org This finding demonstrates that IgG4 responses are not restricted to peptide epitopes and that the glycan portions of glycoproteins can be immunologically significant. allergome.org The level of IgG4 for inhalant allergens like pollen has been noted in studies comparing different types of allergens. nih.gov

The interaction between allergens and antibodies is a key area of study, with IgG often used as a surrogate for IgE in structural analyses due to the difficulty in obtaining monoclonal IgE. frontiersin.org The glycosylation of antibodies themselves, particularly IgG and IgE, also plays a profound role in their biological activity and can influence the allergic response. youtube.com The variable presence of sugars such as fucose, galactose, and sialic acid on the IgG glycan can have a significant impact on its function. youtube.com

Interactions with Microbial Systems and Biological Control Research

Inhibition of Microalgal Proliferation (e.g., Chlorella sorokiniana)

The search for natural compounds that can control the growth of microalgae is an active area of research, with implications for managing algal blooms and for biotechnological applications. Some studies have investigated the effects of various substances on the growth of Chlorella species.

For example, the degradation products of linoleic and linolenic acids have been shown to have some inhibitory activity against the growth of Chlorella pyrenoidosa. unh.edu The introduction of certain carbohydrates into the culture medium can also affect microalgal growth. While some carbohydrates can enhance biomass accumulation, others can lead to inhibition. mdpi.com For instance, the introduction of glucose at high concentrations, as well as fructose, sucrose, and maltose, has been observed to inhibit the growth of Chlorella vulgaris, leading to cell aggregation and death. mdpi.com Conversely, the application of Chlorella vulgaris as a bio-fertilizer has been shown to enhance the growth and yield of certain plants. nih.gov The response of microalgae to external compounds is complex and can be influenced by factors such as light conditions. frontiersin.org Although there is no specific data on the effect of this compound on Chlorella sorokiniana, the existing research on other carbohydrates suggests that it could potentially influence its proliferation.

Antiviral Research against Protozoan Parasites (e.g., Leishmania spp.)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new and effective anti-leishmanial drugs is a global health priority, and plant-derived compounds are a promising source of new therapeutic agents. researchgate.netresearchgate.netnih.gov

Various plant-derived natural products, including flavonoids, alkaloids, and terpenoids, have demonstrated anti-leishmanial activity. researchgate.netnih.govmdpi.com Some of these compounds are thought to exert their effects by targeting the parasite's mitochondria, which are crucial for its energy metabolism. researchgate.netnih.gov While there is no direct evidence of this compound having antiviral activity against Leishmania species, the broader class of plant-derived carbohydrates and their derivatives are being investigated for their therapeutic potential. The specific structural features of this disaccharide could potentially allow it to interact with parasite-specific targets, making it a candidate for future anti-leishmanial research.

Effects on Gut Microbiota Composition and Metabolism as Polysaccharide Component

The disaccharide β-galactopyranosyl-1,3-arabinose is typically found as a structural component of larger, complex plant-based polysaccharides, such as arabinogalactan proteins (AGPs). nih.gov In this context, it is not freely available but exists as a side chain linked to a backbone, commonly a β-1,3- or β-1,6-galactan chain. nih.gov The ability of the gut microbiota to utilize the larger polysaccharide is often dependent on its capacity to first cleave off these arabinose-containing side chains. The presence and specific linkage of β-galactopyranosyl-1,3-arabinose can therefore significantly influence the degradability of the entire polysaccharide, dictating which microbial species can thrive and what metabolites are produced. nih.govnih.gov

Research indicates that arabinosyl side chains can inhibit the enzymatic breakdown of the polysaccharide's galactan backbone by certain gut bacteria. nih.gov For instance, the activity of endo-β-galactanases from Bifidobacterium longum and Bacteroides caccae is hindered by these side chains. nih.gov Consequently, the efficient degradation of such complex structures requires a specialized enzymatic arsenal (B13267) capable of first removing these specific side chains. nih.gov

Promotion of Beneficial Bacterial Growth (e.g., Bifidobacterium)

The structural feature of β-galactopyranosyl-1,3-arabinose within complex polysaccharides acts as a selective substrate for specific gut microbes, most notably species within the Bifidobacterium genus. Bifidobacteria are well-known inhabitants of a healthy human gut and their abundance is associated with positive health outcomes. nih.gov

Certain strains, such as Bifidobacterium longum, have evolved specific enzymatic machinery to target and release these disaccharide side chains from arabinogalactan proteins. nih.gov A key enzyme in this process is a type of α-L-arabinofuranosidase that can cleave the arabinose moiety, making the larger polysaccharide accessible to other degradative enzymes. For the anomeric form, α-D-Galp-(1→3)-L-Ara, found in gum arabic, B. longum utilizes a novel enzyme called 3-O-α-D-galactosyl-α-L-arabinofuranosidase (GAfase). nih.gov The removal of this specific disaccharide by GAfase was shown to be a critical step, permitting the subsequent degradation of the polysaccharide core by other enzymes and promoting the growth of the Bifidobacterium strain. nih.gov

This targeted degradation highlights a key mechanism of prebiotic action: a complex carbohydrate structure selectively feeds beneficial bacteria that possess the unique enzymes required for its breakdown. The presence of linkages like β-galactopyranosyl-1,3-arabinose in dietary fibers can thus confer a competitive advantage to bifidobacteria, promoting their growth and establishment in the gut ecosystem. nih.govnih.gov Studies on galactooligosaccharides (GOS) further support that β(1→3) linkages are associated with high prebiotic effectiveness, preferentially stimulating bifidobacteria over other bacterial groups. nih.gov

EnzymeSource OrganismSubstrate MoietyFunction
Endo-β-galactanase Bifidobacterium longum, Bacteroides caccaeβ-1,3 and 1,6 galactan linkagesCleaves the polysaccharide backbone; activity is inhibited by arabinosyl side chains. nih.gov
α-L-arabinofuranosidase Bifidobacterium longumArabinose side chainsRequired to remove arabinosyl side chains for efficient polysaccharide degradation. nih.gov
3-O-α-D-galactosyl-α-L-arabinofuranosidase (GAfase) Bifidobacterium longum JCM7052α-D-Galp-(1→3)-L-Ara side chain on gum arabic AGPReleases the disaccharide, enabling further degradation of the polysaccharide by other enzymes. nih.gov
α-galactosidase (BlAg3) Bifidobacterium longum JCM7052α-D-Gal-(1→3)-L-Ara (disaccharide)Releases galactose from the free disaccharide after it has been cleaved from the parent polysaccharide. nih.gov
Production of Short-Chain Fatty Acids by Microbial Fermentation

The breakdown of β-galactopyranosyl-1,3-arabinose and its parent polysaccharide by gut bacteria ultimately leads to the production of short-chain fatty acids (SCFAs). nih.govnih.gov SCFAs are the primary end-products of the anaerobic fermentation of non-digestible carbohydrates in the colon. nih.gov The three major SCFAs produced are acetate (B1210297), propionate, and butyrate (B1204436), which play crucial roles in gut health and host metabolism. nih.govmdpi.com

Once the β-galactopyranosyl-1,3-arabinose disaccharide is cleaved and its constituent monosaccharides, galactose and arabinose, are taken up by bacteria like Bifidobacterium, they enter microbial metabolic pathways. nih.govnih.gov The fermentation of these sugars results in the generation of SCFAs.

Acetate: Fermentation of various carbohydrates by bifidobacteria predominantly yields acetate. rsc.org Acetate is the most abundant SCFA in the colon and can be used as an energy source by host cells and other bacteria. mdpi.com

Propionate: The fermentation of arabinose, in particular, has been linked to the production of propionic acid. researchgate.net Studies have shown that dietary L-arabinose can increase the production of organic acids in the gut. nih.gov

Butyrate: While bifidobacteria are not major butyrate producers themselves, the acetate they generate can be utilized by other gut bacteria, such as species from the Firmicutes phylum (e.g., Faecalibacterium prausnitzii), to produce butyrate in a process known as cross-feeding. nih.govrsc.org Butyrate is the preferred energy source for colonocytes and is vital for maintaining the integrity of the gut barrier. mdpi.com

The fermentation of polysaccharides containing β-galactopyranosyl-1,3-arabinose thus contributes to the total pool of SCFAs in the gut, which are signaling molecules that impact local and systemic host physiology. nih.gov

Monosaccharide ComponentPrimary Fermenting Bacteria (Example)Major SCFA Products
Galactose BifidobacteriumAcetate. rsc.org
Arabinose Bifidobacterium, BacteroidesPropionate, Acetate. researchgate.net

Advanced Research Horizons and Methodological Innovations

Applications in Glycobiology and Glycoscience Research

The study of complex glycans is often hindered by the heterogeneity and intricate structures of polysaccharides isolated from natural sources. dtu.dk Structurally defined oligosaccharides, such as beta-Galactopyranosyl-1,3-arabinose, provide precise tools to dissect the roles of individual glycan components in biological processes.

The chemical synthesis of specific oligosaccharide fragments is a cornerstone of modern glycobiology, enabling the creation of molecular probes to investigate complex biological systems. Plant cell walls, for instance, are composed of an elaborate network of polysaccharides, making it challenging to attribute specific functions to individual glycan structures. dtu.dk The synthesis of defined oligosaccharides like this compound allows researchers to create probes for studying protein-carbohydrate interactions, cell wall biosynthesis, and cell-cell adhesion with high precision. dtu.dk These synthetic probes can be used in various assays to identify and characterize glycan-binding proteins and enzymes, offering insights into the molecular language of cellular interactions. nih.gov

The discovery and characterization of novel glycoside hydrolases (GHs) are essential for advancing our understanding of carbohydrate metabolism and for developing new biotechnological tools. Defined disaccharides like this compound are invaluable as specific substrates in enzyme assays. For instance, novel bifunctional enzymes with both β-galactosidase and α-L-arabinopyranosidase activity have been identified. nih.gov The use of a specific substrate like β-D-galactopyranosyl-(1→3)-D-arabinose would allow for the precise characterization of such an enzyme's linkage specificity, determining its ability to cleave this particular bond. This is crucial for differentiating its activity from enzymes that act on other linkages, such as β-1,4 or β-1,6 galactosyl bonds. drugbank.comnih.gov Characterizing enzymes with such defined substrates facilitates their classification and potential application in industrial processes where specific polysaccharide degradation is required. nih.gov

Below is a table summarizing enzymes whose characterization relies on specific arabinose and galactose-containing substrates.

Enzyme NameSource OrganismGlycoside Hydrolase FamilyOptimal pHOptimal TemperatureSubstrate Specificity Includes
β-Galactosidase/α-L-Arabinopyranosidase Paenibacillus polymyxa KF-1GH426.0-7.030-40°CpNP-β-D-galactoside, pNP-α-L-arabinopyranoside, Lactose (B1674315), Galactan
L-arabinose isomerase Klebsiella pneumoniaeN/A8.040°CL-arabinose, D-galactose
L-arabinose/D-galactose 1-dehydrogenase Thermotoga maritimaGfo/Idh/MocA family8.075°CL-arabinose, D-galactose, D-fucose

This table presents data on enzymes that act on arabinose and galactose, illustrating the types of enzymes for which a specific substrate like this compound would be a critical characterization tool. nih.govmdpi.comresearchgate.net

Understanding how the specific structure of a glycan relates to its biological activity is a central goal of glycoscience. This compound is a key component of arabinogalactan (B145846) proteins (AGPs), which are highly branched proteoglycans found in plant cell walls. AGPs typically feature a β-(1,3)-galactan backbone with side chains containing arabinose and galactose. researchgate.net Research has shown that the presence and structure of these side chains, which can include the β-D-galactopyranosyl-(1→3)-D-arabinose motif, are critical for the molecule's function. For example, enzymatic digestion studies have revealed that branched arabinogalactan structures can mask β-(1-3)-galactosyl domains, preventing them from being recognized by binding agents like the Yariv reagent. This masking effect, directly attributable to the glycan's specific branching pattern, demonstrates a clear structure-activity relationship where the arabinose-containing side chains regulate the accessibility and interaction of the main galactan backbone.

Biotechnological Research and Engineering Applications (Non-Clinical Focus)

The structural properties of polysaccharides containing this compound are being explored for various non-clinical biotechnological applications, from biomaterials to plant science.

The plant cell wall serves as a natural, complex scaffold composed of polysaccharides like cellulose (B213188), hemicellulose, and pectins. glycopedia.eu Arabinogalactan proteins, which contain the this compound moiety, are integral components of this matrix. mdpi.com The inherent properties of these plant-based polysaccharides, such as their complex branching and ability to form hydrogels, make them attractive models for the development of novel biomaterials. Research in this area focuses on leveraging the structural complexity of arabinogalactans to create scaffolds for tissue engineering. The specific linkages and monosaccharide composition contribute to the material's physical properties, such as porosity, mechanical strength, and biocompatibility, which are critical for supporting cell growth and tissue formation.

Arabinogalactan proteins (AGPs) are not only structural components but also play active roles in plant defense and signaling. They are involved in the plant's response to a wide range of biotic and abiotic stresses, including microbial infections, salinity, and drought. Understanding the detailed structure of AGPs, including their constituent disaccharides like this compound, is fundamental to elucidating the mechanisms behind these defense responses. This knowledge can be applied to develop strategies for enhancing plant health and growth. For instance, specific oligosaccharide fragments could potentially act as elicitors, stimulating the plant's innate immune system to improve resistance to pathogens. Furthermore, the disaccharide has been shown to inhibit the growth of certain microalgae, suggesting potential applications in managing algal growth in specific agricultural contexts. biosynth.com

Enzymatic Bioprocessing for Controlled Polysaccharide Degradation

The precise enzymatic cleavage of glycosidic bonds is fundamental to both the structural analysis of polysaccharides and the controlled generation of bioactive oligosaccharides. The degradation of complex carbohydrates containing this compound moieties relies on the concerted action of specific glycoside hydrolases (GHs). These enzymes offer a highly selective and efficient alternative to chemical hydrolysis methods, which often lack specificity and can lead to undesirable side reactions.

The enzymatic toolkit for the controlled degradation of polysaccharides containing the β(1→3) linkage between galactose and arabinose primarily includes β-galactosidases and arabinofuranosidases. The specificity of these enzymes is paramount. For instance, a β-galactosidase must be capable of recognizing and cleaving the β-glycosidic bond when the galactose is linked to an arabinose residue at the 3-position. Similarly, specific arabinofuranosidases may be required to remove arabinose units, potentially exposing the galactosyl residue for further enzymatic action.

Recent research has focused on the discovery and characterization of novel glycoside hydrolases from various microbial sources. These enzymes often exhibit unique substrate specificities, allowing for a more tailored approach to polysaccharide degradation. The controlled nature of enzymatic bioprocessing enables the generation of specific oligosaccharide fragments, including the intact this compound disaccharide, which can then be isolated and studied for their biological activities. This approach is instrumental in creating libraries of defined oligosaccharides for functional studies.

Enzyme ClassGlycosidic Linkage TargetedPotential Application in Polysaccharide Degradation
β-Galactosidases β-glycosidic bonds of galactose residuesCleavage of the terminal β-galactosyl residue from the arabinose
Arabinofuranosidases α- or β-glycosidic bonds of arabinofuranose residuesRemoval of arabinose units from the polysaccharide backbone
Endo-β-1,3-galactanases Internal β(1→3)-galactan linkagesDegradation of the galactan backbone, potentially releasing fragments containing arabinose side chains

Future Directions in Disaccharide Research

The study of this compound and other disaccharides is poised for significant advancement, driven by technological progress and a deeper appreciation for the functional roles of glycans. The following areas represent key future directions in this field.

Exploration of Undiscovered Biosynthetic Pathways

While the general principles of polysaccharide biosynthesis are understood, the specific glycosyltransferases (GTs) responsible for the synthesis of every unique glycosidic linkage, including the β(1→3) bond in this compound, have not all been elucidated. The biosynthesis of arabinogalactans, for example, involves a complex interplay of various GTs that add sugar moieties in a specific sequence and with precise stereochemistry.

Future research will focus on identifying and characterizing the specific GTs that catalyze the formation of the this compound linkage. This will likely involve a combination of bioinformatics to identify candidate GT genes, followed by heterologous expression and biochemical characterization of the encoded enzymes. Uncovering these undiscovered pathways is crucial for understanding how cells build complex glycan structures and for the potential chemoenzymatic synthesis of novel glycoconjugates. The identification of these enzymes will provide valuable tools for the in vitro synthesis of this disaccharide and its derivatives for functional studies.

Integration of Omics Data for Systems-Level Understanding of Glycan Function

A comprehensive understanding of the function of this compound requires a systems-level approach that integrates data from multiple "omics" platforms. This field, often termed "systems glycobiology," aims to connect the dots between the genes that encode glycosylation machinery and the functional roles of the resulting glycan structures. nih.govnih.gov

By integrating transcriptomic data (the expression levels of glycosyltransferase and glycoside hydrolase genes), proteomic data (the abundance of glycoproteins), and glycomic data (the structural characterization of glycans), researchers can build comprehensive models of glycosylation pathways. nih.govnih.gov For instance, an increase in the expression of a specific β-1,3-galactosyltransferase in a particular cell type or disease state, coupled with the detection of increased levels of this compound-containing glycans, would provide strong evidence for the functional importance of this disaccharide in that context.

This integrated approach allows for the identification of correlations between changes in the glycome and specific cellular phenotypes or disease states, paving the way for the discovery of novel biomarkers and a deeper understanding of the biological roles of specific glycan structures. plos.org

Development of Advanced Analytical Platforms for High-Throughput Screening

The functional characterization of disaccharides like this compound often relies on studying their interactions with other molecules, such as proteins (lectins, enzymes, and antibodies). High-throughput screening platforms are essential for efficiently assessing these interactions and identifying specific binding partners.

Future developments in this area will likely focus on the expansion and refinement of glycan arrays. These arrays consist of a collection of different glycan structures, including specific disaccharides, immobilized on a solid surface. They can be used to screen for interactions with a wide range of biological samples, providing valuable information on the binding specificity of proteins and even whole cells.

Furthermore, advancements in mass spectrometry and other analytical techniques are enabling more sensitive and rapid analysis of glycan structures, which is crucial for high-throughput screening applications. The development of novel analytical platforms will accelerate the pace of discovery in functional glycomics, allowing for the rapid identification of the biological ligands and receptors for this compound.

Rational Design of Glycan Structures for Targeted Biological Interactions

A deeper understanding of the structure-function relationships of glycans opens the door to the rational design of novel glycan structures with specific biological activities. By modifying the structure of this compound, for example by altering the linkage, anomeric configuration, or by adding or removing functional groups, it may be possible to enhance its binding affinity for a particular protein or to create inhibitors of specific glycan-binding proteins.

This "glycoengineering" approach relies on a detailed knowledge of the three-dimensional structure of the glycan and its binding pocket on the target protein. Computational modeling and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are essential tools in this process. The ability to rationally design and synthesize glycan structures with tailored biological activities holds immense promise for the development of new therapeutics and diagnostic tools.

Q & A

Basic Research Questions

Q. What are the primary methods for structural characterization of β-Galactopyranosyl-1,3-arabinose?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, HMBC) is critical for resolving glycosidic linkages and anomeric configurations. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Complementary techniques like HPLC (>99% purity verification) and enzymatic hydrolysis (using β-galactosidases) confirm monosaccharide composition and linkage specificity .

Q. How can researchers synthesize β-Galactopyranosyl-1,3-arabinose in vitro?

  • Methodological Answer : Chemical synthesis often employs glycosyl donors (e.g., galactopyranosyl imidates) activated by coupling agents like HATU or HOBt. Enzymatic approaches use galactosyltransferases with UDP-galactose as a donor. Protecting group strategies (e.g., Fmoc for hydroxyl groups) ensure regioselectivity. Post-synthesis, purification via column chromatography (e.g., silica gel) and characterization via NMR/HRMS are essential .

Q. What biological systems or processes involve β-Galactopyranosyl-1,3-arabinose?

  • Methodological Answer : This disaccharide is found in plant hydroxyproline-rich glycoproteins (HRGPs) and microbial polysaccharides. To study its role, researchers use ELISA for protein-carbohydrate interaction assays or knockout models (e.g., Arabidopsis mutants) to observe phenotypic changes in cell wall integrity. Comparative glycomic profiling (via LC-MS/MS) identifies its presence in biological matrices .

Q. How is the purity and stability of β-Galactopyranosyl-1,3-arabinose validated in experimental settings?

  • Methodological Answer : Purity is confirmed via GC (for volatile derivatives) and NMR (quantitative integration of proton signals). Stability studies involve monitoring hydrolysis under varying pH/temperature conditions. Thermodynamic parameters (e.g., ΔG° = 5.65 kJ/mol at 298.15 K) derived from equilibrium studies inform storage conditions .

Advanced Research Questions

Q. What experimental strategies address contradictions in hydrolysis rates of β-Galactopyranosyl-1,3-arabinose across studies?

  • Methodological Answer : Discrepancies may arise from differences in enzyme sources (e.g., microbial vs. plant β-galactosidases) or assay conditions (pH, temperature). Researchers should replicate experiments using standardized protocols (e.g., 298.15 K, pH 7.0) and compare kinetic parameters (kcat, KM) with structurally similar substrates (e.g., lactulose) to isolate contributing factors .

Q. How can researchers resolve analytical challenges in quantifying trace amounts of β-Galactopyranosyl-1,3-arabinose in complex mixtures?

  • Methodological Answer : Derivatization with fluorescent tags (e.g., 9-fluorenylmethyl chloroformate) enhances detection sensitivity in HPLC. Isotopic labeling (e.g., ¹³C-enriched arabinose) coupled with LC-HRMS enables precise quantification. For conflicting GC/NMR data, orthogonal validation using enzymatic digestion (e.g., β-galactosidase specificity) is recommended .

Q. What advanced techniques elucidate the structure-function relationship of β-Galactopyranosyl-1,3-arabinose in antimicrobial activity?

  • Methodological Answer : Synthetic analogs (e.g., 3-O-benzoylated derivatives) are tested against fungal pathogens (e.g., C. albicans) via MIC assays. Molecular docking simulations predict interactions with fungal cell wall receptors. Comparative studies with inactive analogs (e.g., α-linked isomers) identify critical structural motifs .

Q. How should researchers address contradictory data in synthetic yield or stereochemical outcomes?

  • Methodological Answer : Variability in coupling efficiency may stem from protecting group incompatibility (e.g., Fmoc vs. acetyl). Systematic screening of activating agents (HATU vs. HBTU) and solvents (DMF vs. acetonitrile) optimizes yields. Chiral HPLC or circular dichroism validates stereochemical purity, while DFT calculations model transition states to explain stereoselectivity .

Q. What methodologies validate the biological relevance of synthetic β-Galactopyranosyl-1,3-arabinose in vivo?

  • Methodological Answer : Radiolabeled (e.g., ³H-galactose) or fluorescently tagged derivatives are administered to model organisms (e.g., Arabidopsis), followed by autoradiography/confocal microscopy. Knockdown of putative biosynthetic enzymes (e.g., galactosyltransferases via CRISPR/Cas9) and subsequent rescue experiments confirm functional roles .

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